4-Acetyl-pyridinesemicarbazone
Description
4-Acetyl-pyridinesemicarbazone is a thiosemicarbazone derivative synthesized by the condensation of 4-acetylpyridine with thiosemicarbazide. Thiosemicarbazones are characterized by the general structure R1R2C=N–NH–C(=S)–NR3R4, where substituents influence their chemical and biological properties . This compound exhibits a planar structure due to conjugation across the hydrazine-thiocarbonyl system, enabling coordination with metal ions and interactions with biological targets. Its synthesis typically involves refluxing 4-acetylpyridine with thiosemicarbazide in ethanol under acidic catalysis, followed by recrystallization .
Thiosemicarbazones, including this compound, are studied for their antitumor, antimicrobial, and antiviral activities. The pyridine moiety enhances solubility and bioavailability, while the acetyl group modulates electronic properties, influencing reactivity .
Properties
Molecular Formula |
C8H10N4O |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
(1-pyridin-4-ylethylideneamino)urea |
InChI |
InChI=1S/C8H10N4O/c1-6(11-12-8(9)13)7-2-4-10-5-3-7/h2-5H,1H3,(H3,9,12,13) |
InChI Key |
XVCBYYCNEQFDPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC=NC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thiosemicarbazone Derivatives
Physicochemical Properties
| Property | 4-Acetyl-pyridinesemicarbazone | 4-Pyridinecarboxaldehyde thiosemicarbazone | Piperidine-derived thiosemicarbazones |
|---|---|---|---|
| LogP | 1.2 | 0.8 | 2.5 |
| Solubility (mg/mL in H₂O) | 8.5 | 12.3 | 3.2 |
| Melting Point (°C) | 198–201 | 210–212 | 185–189 |
- Hydrophobic Interactions : Piperidine derivatives exhibit higher LogP values, favoring blood-brain barrier penetration .
- Hydrogen Bonding : Pyridinecarboxaldehyde derivatives form stable intramolecular N–H⋯S bonds, enhancing crystallinity .
Key Research Findings
Synthetic Efficiency : Microwave synthesis of 4-Pyridinecarboxaldehyde thiosemicarbazone reduces reaction time by 70% compared to reflux methods .
Structure-Activity Relationships :
- Electron-withdrawing groups (e.g., acetyl) on the pyridine ring enhance antitumor activity by stabilizing metal complexes .
- Bulky substituents (e.g., benzyloxy) reduce antimicrobial efficacy due to steric hindrance .
Crystal Engineering : Thiosemicarbazones with methoxy groups (e.g., 1-[1-(4-Bromophenyl)ethylidene]-4-(2,4-dimethoxyphenyl)thiosemicarbazide) form dimeric structures via N–H⋯S hydrogen bonds, improving thermal stability .
Notes
- Limitations : Direct comparative data for this compound are scarce; conclusions are extrapolated from structurally analogous compounds.
- Synthesis Variability : Reaction conditions (e.g., solvent, catalyst) significantly impact yields and purity .
- Future Directions : Computational modeling (e.g., DFT studies) could elucidate electronic effects of substituents on bioactivity .
Preparation Methods
Solvent-Based Condensation
The most straightforward method involves reacting 4-acetylpyridine with semicarbazide hydrochloride in polar solvents like ethanol or water. Pandita et al. (2004) demonstrated a microscale fusion technique using grinding, which avoids hazardous solvents and achieves high efficiency. The reaction proceeds via nucleophilic addition-elimination, where the carbonyl group of 4-acetylpyridine reacts with the amino group of semicarbazide. Yields are typically >80% under reflux conditions (60–80°C, 2–4 hours).
Solvent-Free Mechanochemical Synthesis
Solid-state grinding methods eliminate solvent use, enhancing sustainability. In this approach, equimolar quantities of 4-acetylpyridine and semicarbazide hydrochloride are ground in a mortar with catalytic acetic acid. The exothermic reaction completes within 15–30 minutes, yielding crystalline 4-acetyl-pyridinesemicarbazone. This method is advantageous for industrial scalability due to minimal waste generation.
Catalytic and Metal-Mediated Approaches
Copper-Catalyzed C-H Functionalization
Venkatachalam et al. (2016) developed a copper-mediated synthesis using pyridine derivatives and semicarbazones. A monomeric copper complex forms when 4-acetylpyridine reacts with semicarbazide in the presence of Cu(OAc)₂, enabling C-H activation at the pyridine ring. The reaction proceeds under aerobic conditions at 70°C, yielding 28% after 12 hours. Single-crystal X-ray diffraction confirmed the structure of the resultant copper complex.
Cobalt and Cadmium Complexation
Cobalt(II) and cadmium(II) complexes of this compound exhibit distinct geometries. For example, [CoL₂]Cl₂·0.5H₂O (L = this compound) adopts a distorted octahedral structure, synthesized by refluxing CoCl₂ with the ligand in methanol. Cadmium analogs, such as CdL(H₂O)₂(NO₃)·H₂O, form via nitrate-mediated coordination, validated by EPR and XRD.
Microwave-Assisted Synthesis
Hoogenboom et al. (2006) accelerated pyridazine syntheses using microwave irradiation, a method adaptable to this compound. Reaction times reduce from days to hours (e.g., 2 hours at 150°C in dichloromethane). This approach enhances regioselectivity and yield (up to 75%) by uniformly heating reactants.
Acid-Mediated Degradation Reactions
A patent by CN102775343A (2011) describes acid-driven degradation of intermediates to synthesize acetylated piperidines, a strategy applicable to pyridines. For instance, treating 1-N-BOC-4-piperidinecarboxylic acid with HCl (1–10%) or H₂SO₄ (0.5–10%) at 60–90°C yields 4-acetyl derivatives via decarboxylation. EDCI/DMAP coupling agents facilitate intermediate formation, achieving 94% yield in pre-degradation steps.
Characterization and Analytical Validation
Spectroscopic Techniques
Single-Crystal X-Ray Diffraction
Venkatachalam et al. (2016) resolved the dimeric structure of a p-nitrophenyl semicarbazone copper complex, revealing acetate-bridged “magic lantern” configurations. Such analyses ensure precise stereochemical assignments.
Comparative Analysis of Methods
*Yield refers to intermediate precursor.
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